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Compound of Interest
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Compound Name: (Methylsulfonylamino)phenylboron
ic acid
Cat. No.: B130784
\ v

Abstract: This technical guide provides a comprehensive analysis of the spectral data for 3-
(Methylsulfonylamino)phenylboronic acid (CAS: 148355-75-3), a key building block in
medicinal chemistry and materials science. Designed for researchers, scientists, and drug
development professionals, this document offers an in-depth interpretation of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality
behind spectral features is explained, and field-proven protocols for data acquisition are
detailed to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

3-(Methylsulfonylamino)phenylboronic acid is a bifunctional organic compound featuring a
phenylboronic acid moiety and a methanesulfonamide group. This unique combination makes it
a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and a versatile scaffold for
designing enzyme inhibitors and chemical sensors. Its molecular weight is 215.04 g/mol , and
its chemical formula is C7H10BNOaS[1].

A thorough understanding of its spectral characteristics is paramount for reaction monitoring,
quality control, and structural verification. This guide synthesizes data from authoritative
databases and predictive models based on analogous structures to present a complete
spectral profile.
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Molecular Structure Diagram

To facilitate spectral interpretation, the atoms in 3-(Methylsulfonylamino)phenylboronic acid
are systematically numbered. This numbering is used consistently in the NMR assignments

that follow.

Caption: Numbering scheme for 3-(Methylsulfonylamino)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The analysis below is based on established chemical shift principles and

data from analogous compounds[2][3].

Proton (*H) NMR Spectroscopy

The predicted *H NMR spectrum in a solvent like DMSO-ds would exhibit distinct signals for the
aromatic, amine, boronic acid, and methyl protons.

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

The acidic
protons of the
boronic acid
appear as a
~8.05 brs 2H B(OH)2 .
broad singlet,
which is
exchangeable
with D20.

This proton is
ortho to both the
boronic acid and
sulfonamide
~7.60 S 1H Ar-Hz )
groups, leading
to a downfield
shift and singlet-

like appearance.

Ortho to the

boronic acid
~7.45 d 1H Ar-He group, this

proton appears

as a doublet.

This proton is
meta to both
substituents and

~7.30 t 1H Ar-Hs appears as a
triplet due to
coupling with Ha
and He.

~7.15 d 1H Ar-Ha Meta to the
boronic acid and
ortho to the

sulfonamide, this
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Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale
(5, ppm)
proton appears
as a doublet.
The sulfonamide
proton is acidic
and appears as a
~9.60 brs 1H N-H

broad singlet,
exchangeable
with D20.

| ~2.95 | s | 3H | S-CHs | The methyl protons are deshielded by the adjacent sulfonyl group,
appearing as a sharp singlet. |

Carbon-13 (**C) NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted 13C NMR Data (125 MHz, DMSO-ds)
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Chemical Shift (6, ppm) Assignment Rationale

The carbon atom attached
to the electron-

~140.0 Cs withdrawing sulfonamide
group is significantly
deshielded.

The C-B bond causes a

characteristic chemical shift.
~134.0 Ci The exact value can be broad

due to the quadrupolar nature

of the boron atom.

Aromatic carbon with a
~128.5 Cs chemical shift close to that of
unsubstituted benzene.

Aromatic carbon ortho to the

~126.0 Ce . .
boronic acid group.
Aromatic carbon ortho to the
~122.0 Ca _
sulfonamide group.
Aromatic carbon positioned
~119.0 C:

between the two substituents.

| ~39.5 | S-CHs | The methyl carbon attached to the sulfonyl group. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures high-quality, reproducible NMR data.

o Sample Preparation: Accurately weigh 5-10 mg of 3-(methylsulfonylamino)phenylboronic
acid and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds). The use of
DMSO-ds is recommended to observe the exchangeable N-H and O-H protons.

e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument
is properly tuned and shimmed for the DMSO-de solvent.
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» 'H NMR Acquisition:
o Acquire a standard one-pulse H spectrum with a 90° pulse angle.
o Set the spectral width to cover a range of -2 to 12 ppm.

o Use a relaxation delay (d1) of at least 5 seconds to ensure full relaxation of all protons,
especially the acidic ones.

o Acquire at least 16 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:

(¢]

Acquire a proton-decoupled 3C spectrum using a standard pulse program (e.g., zgpg30).

[¢]

Set the spectral width to cover a range of 0 to 200 ppm.

[¢]

Use a relaxation delay of 2 seconds.

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-

[e]

to-noise ratio.

o Data Processing: Apply an exponential multiplication (line broadening) of 0.3 Hz for *H and
1-2 Hz for 13C spectra before Fourier transformation. Phase and baseline correct the spectra.
Calibrate the *H spectrum to the residual DMSO solvent peak at 2.50 ppm and the 13C
spectrum to the DMSO peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The spectrum of this compound is characterized by the distinct
vibrations of the boronic acid and sulfonamide groups[1][4][5].

Table 3: Predicted IR Absorption Bands
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Wavenumber . . .
Intensity Assignment Functional Group

(cm™)

3400 - 3200 Strong, Broad O-H Stretch Boronic Acid

~3250 Medium, Sharp N-H Stretch Sulfonamide

3100 - 3000 Medium Aromatic C-H Stretch Phenyl Ring

2980 - 2850 Weak Aliphatic C-H Stretch Methyl Group

~1600, ~1475 Medium-Weak C=C Stretch Aromatic Ring
Asymmetric S=O

~1350 Strong Sulfonyl Group
Stretch

~1330 Strong B-O Stretch Boronic Acid

| ~1160 | Strong | Symmetric S=O Stretch | Sulfonyl Group |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the empty ATR accessory.

o Sample Application: Place a small amount (1-2 mg) of the solid 3-
(methylsulfonylamino)phenylboronic acid powder onto the ATR crystal.

» Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the
sample and the crystal. Collect the spectrum over a range of 4000-400 cm~2. Co-add at least
32 scans at a resolution of 4 cm~1 to obtain a high-quality spectrum.

» Data Processing: The collected spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, confirming its identity and structure.

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z (mass-to-charge) Predicted Identity Rationale

Molecular ion peak. The

215 [M]* .
exact mass is 215.0424[1].
Loss of a water molecule from
197 [M - H20]* o .
the boronic acid moiety.
136 [M - SO2CHs]* Cleavage of the N-S bond.
Fragment corresponding to
95 [CHsNO2S]*

methanesulfonamide[6].

| 79 | [CH3SO:]* | Methanesulfonyl cation, a characteristic fragment[6]. |

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway under electron ionization
(EIl) conditions.
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[M]*-
miz = 215

-S cleavage

\ 4
[M - SO2CH3s]* [M - H20]*e [CH3SO2]*
m/z =136 m/z =197 m/z =79

Click to download full resolution via product page
Caption: A simplified EI-MS fragmentation pathway for the title compound.

Experimental Protocol for MS Data Acquisition

o Sample Introduction: For a volatile and thermally stable compound, a direct insertion probe
(DIP) with electron ionization (El) is suitable. Alternatively, Electrospray lonization (ESI) can
be used by first dissolving the sample in a suitable solvent like methanol or acetonitrile.

e |onization:

o EIl: Use a standard electron energy of 70 eV.
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o ESI: Operate in either positive or negative ion mode. In positive mode, adducts like
[M+H]* (m/z 216) or [M+Na]* (m/z 238) may be observed.

o Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 50-300.

o Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragment ions to confirm the structure. High-resolution mass spectrometry
(HRMS) can be used to confirm the elemental composition by comparing the measured
exact mass to the theoretical value (215.0423591 Da)[1].

Summary

This guide provides a detailed, predictive, and practical overview of the key spectral data for 3-
(Methylsulfonylamino)phenylboronic acid. By understanding its characteristic NMR, IR, and
MS profiles, researchers can confidently verify its structure, assess its purity, and utilize it
effectively in synthetic applications. The provided protocols offer a reliable framework for
obtaining high-quality analytical data, reinforcing the principles of scientific rigor and
reproducibility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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